[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromobenzoyl and chlorobenzoate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromobenzoyl hydrazine. This intermediate is then reacted with 3-formylphenyl 4-chlorobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.
Disilanes: Organosilicon compounds with unique electronic properties.
Properties
Molecular Formula |
C21H14BrClN2O3 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-19-7-2-1-6-18(19)20(26)25-24-13-14-4-3-5-17(12-14)28-21(27)15-8-10-16(23)11-9-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
UPQPEFZIHQRLEG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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